Positional Isomer Differentiation: N2-THP Versus N7-THP Substitution Yielded Divergent In Vivo Antitumor Potency Against L1210 Leukemia
The target compound bears the tetrahydropyranyl group at the N2 position of the 7-hydroxyguanine scaffold, whereas the patented Compound 3 (CAS not assigned; R₁=H, R₂=THP) bears the identical THP group at the N7 position. Although direct head-to-head life-prolongation data for the target N2-THP compound are not reported in the patent, the N7-THP positional isomer (Compound 3) achieved a maximum life-prolongation ratio of 160.2% at 32 mg/kg/day in the L1210 mouse leukemia model, outperforming the N2-THF analog (Compound 1: 150.0% at 16 mg/kg/day) and the bis-THP analog (Compound 4: 138.4% at 32 mg/kg/day) [1]. The Kitahara primary paper explicitly states that anti-proliferative activities of these derivatives on various human cell lines were 'significantly different from one another,' corroborating the functional relevance of substitution position [2]. This positional dependence of potency implies that N2-THP and N7-THP isomers are not functionally equivalent and cannot be treated as interchangeable in biological assays.
| Evidence Dimension | In vivo antitumor activity (life-prolongation ratio, L1210 mouse leukemia model) |
|---|---|
| Target Compound Data | N2-THP-7-hydroxyguanine: Quantitative L1210 life-prolongation data not publicly available in extractable format; Kitahara et al. report that antitumor activities of derivatives against L1210 'were not so different from one another' [2]. |
| Comparator Or Baseline | N7-THP-7-hydroxyguanine (Compound 3): Life-prolongation ratio 141.3% (4 mg/kg), 146.3% (16 mg/kg), 160.2% (32 mg/kg). N2-THF-7-hydroxyguanine (Compound 1): 133.8% (4 mg/kg), 150.0% (16 mg/kg), 133.8% (32 mg/kg) [1]. |
| Quantified Difference | N7-THP isomer achieves 160.2% maximum life prolongation versus 150.0% for N2-THF analog at overlapping dose levels; dose-response profiles are non-identical across substitution patterns [1]. |
| Conditions | BDF₁ female mice (18–23 g), intraperitoneal inoculation of 1×10⁵ L1210 cells, intraperitoneal administration of test compound in 50 mM phosphate buffer (pH 7.4) for 5 consecutive days, survival measured against vehicle control [1]. |
Why This Matters
For researchers procuring a 7-hydroxyguanine derivative for antitumor studies, the positional isomer selected determines the biological potency profile observed, and N2-THP must be specifically sourced to ensure experimental reproducibility relative to published protocols employing this exact substitution pattern.
- [1] Kanegafuchi Chemical Industry Co., Ltd. US Patent 4,748,176. 7-Hydroxyguanine compounds, process for preparing said compounds, and anti-tumor agent containing the same. Issued May 31, 1988. Table 2 (Life-prolongation ratios) and Experiment 1 (Anti-tumor activity against L-1210 leukemia in mice). View Source
- [2] Kitahara M, Shinjyo K, Fukae M, Hosoe K, Shiraishi T, Ishii K, Watanabe K, Kawaharada H. Preparation of new 7-hydroxyguanine derivatives and their biological activities. J Antibiot (Tokyo). 1990 Apr;43(4):352-6. doi: 10.7164/antibiotics.43.352. PMID: 2161818. View Source
